molecular formula C14H16O3 B1400755 (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester CAS No. 1292290-97-1

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester

Cat. No. B1400755
M. Wt: 232.27 g/mol
InChI Key: IHSMNXDTRPKCCG-LBPRGKRZSA-N
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Description

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester, also known as 4-hydroxyhexenyl phenyl acetate (4-HPAE), is an organic compound that has recently been studied for its potential as a therapeutic agent. 4-HPAE is a naturally occurring compound that can be found in various plants, fungi, and bacteria. It has been used in traditional medicine for centuries, and recent studies have revealed that it has a variety of pharmacological activities.

Scientific Research Applications

Antioxidant Activities of Hydroxycinnamates

Hydroxycinnamates, including derivatives like ferulic acid ethyl ester and caffeic acid phenethyl ester, have been recognized for their potent antioxidant activities. These compounds exhibit their antioxidant effects through scavenging of various radicals, acting as chain-breaking antioxidants, and serving as reducing agents. The structural effects on the potency of antioxidant activity of hydroxycinnamates highlight the importance of their molecular architecture in determining their efficacy as antioxidants. These insights suggest a broad application of such derivatives in enhancing oxidative stability in biological systems and food preservation [Shahidi & Chandrasekara, 2010].

Biodegradation of Esters by Bacteria

Research has also focused on the biodegradation of esters, including phthalate esters, by bacterial processes. Studies have demonstrated that certain bacteria can effectively degrade esters, leading to a breakdown of these compounds in natural ecosystems. This biodegradation is crucial for managing the environmental impact of synthetic esters, suggesting potential applications in bioremediation and waste management strategies [Keyser et al., 1976].

Polyphenols and Neurotrophic Effects

Polyphenols, including hydroxycinnamic acid derivatives like caffeic acid phenethyl ester, have been shown to have neurotrophic effects. These compounds promote neuronal survival, growth, and differentiation, and modulate signaling pathways involved in these neurotrophic actions. The antioxidant activity of polyphenols, reflected in the activation of the Nrf2 pathway, contributes to their neurotrophic activity, suggesting their potential application in managing neurodegenerative diseases [Moosavi et al., 2015].

Formation and Utilization of Esters in Microbial Processes

Microbial processes involving the formation and utilization of esters, such as the production of ethyl acetate by Hansenula anomala, highlight the metabolic versatility of microorganisms. These studies provide a foundation for exploring the production of esters through biotechnological approaches, offering insights into sustainable chemical production and the exploration of novel microbial metabolites [Tabachnick & Joslyn, 1953].

Cardiovascular Risk Reduction by Omega-3 Fatty Acid Derivatives

The cardiovascular benefits of omega-3 fatty acid derivatives, such as eicosapentaenoic acid ethyl ester, have been demonstrated in clinical trials. These findings support the application of such compounds in reducing cardiovascular risks, providing a novel approach to managing heart disease in patients already treated with statins [Wang et al., 2020].

properties

IUPAC Name

ethyl (3S)-3-(4-hydroxyphenyl)hex-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-3-5-12(10-14(16)17-4-2)11-6-8-13(15)9-7-11/h6-9,12,15H,4,10H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSMNXDTRPKCCG-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C#CC)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C#CC)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester

Synthesis routes and methods

Procedure details

Phenol 1.2 (1.2 g, 4 mmol) was dissolved in pyridine (3 mL) and ethanol (1 mL). The mixture was heated to 90° C. for 16 h and then concentrated to an oil which was purified by column chromatography (elution with 1-3% MeOH in dichloromethane). Phenol 16 (0.88 g, 91%) was obtained as an oil. 1H NMR(500 MHz)(acetone-d6) δ 8.24 (s, 1H); 7.21 (d, 2H, J=9.5 Hz); 6.78 (d, 2H, J=9.0 Hz); 4.06 (m, 2H); 3.98 (m, 1H); 2.68-2.59 (m, 2H); 1.78 (d, 3H, J=2.5 Hz); 1.75 (t, 3H, J=7.0 Hz). MS ESI (pos.) m/e: 233.1 (M+H); 255.1 (M+Na).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester
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(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester
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(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester
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(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester

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